6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents. The presence of the piperazine ring in its structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary targets of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases by this compound affects several biochemical pathways. These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to changes in cell behavior and function.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on protein kinases . By inhibiting these enzymes, the compound can disrupt cellular signaling processes, potentially leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Analysis
Biochemical Properties
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions, particularly as an inhibitor of protein kinases. Protein kinases are essential enzymes that regulate various cellular processes, including cell growth, differentiation, and metabolism. This compound interacts with enzymes such as phosphatidylinositol-3-kinase (PI3K) and cyclin-dependent kinases (CDKs), inhibiting their activity and thereby affecting cellular signaling pathways . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing the transfer of phosphate groups from ATP to target proteins .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation . Additionally, it can induce apoptosis in cancer cells by inhibiting CDKs and other kinases involved in cell cycle regulation . These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. This compound binds to the active sites of protein kinases, inhibiting their enzymatic activity. By preventing the phosphorylation of target proteins, it disrupts cellular signaling pathways that are essential for cell growth and survival . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These molecular interactions contribute to its overall biochemical and pharmacological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, including cell proliferation and survival . These findings underscore the importance of considering temporal effects when evaluating the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the need for careful dosage optimization to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions play a crucial role in determining the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components . Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, it can be targeted to specific organelles such as the nucleus or mitochondria through post-translational modifications and targeting signals . These localization patterns are essential for its role in modulating cellular processes and achieving therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine . The reaction conditions often require heating and the use of solvents like xylene or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thienopyrimidine core using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidine derivatives: Known for their therapeutic potential, particularly as anticancer agents.
Triazole-pyrimidine hybrids: These compounds combine the properties of triazoles and pyrimidines, offering unique pharmacological profiles.
Uniqueness
6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine is unique due to the presence of the piperazine ring, which enhances its solubility and bioavailability. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its diverse range of biological activities.
Properties
IUPAC Name |
6-ethyl-4-piperazin-1-ylthieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c1-2-9-7-10-11(14-8-15-12(10)17-9)16-5-3-13-4-6-16/h7-8,13H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECCBYQXQCLDTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.